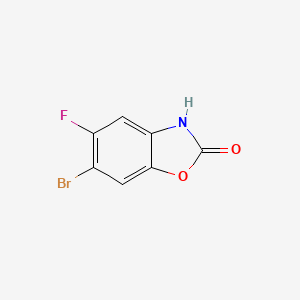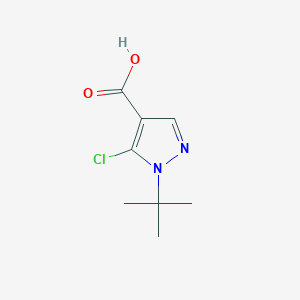
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid
概要
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “tert-Butyl” and “carboxylic acid” groups are common functional groups in organic chemistry. The tert-Butyl group is known for its steric bulk and the carboxylic acid group is an acidic functional group .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl chloride, has been studied . It’s a highly dipolar molecule with strong hydrogen bond acidity and basicity .Chemical Reactions Analysis
Tert-butyl compounds are known to undergo reactions like solvolysis . For example, tert-butyl chloride undergoes solvolysis to form a tert-butyl cation, which is a key intermediate in many reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl chloride is known to be a colorless, flammable liquid .科学的研究の応用
Synthesis and Regioselectivity
A comprehensive study detailed the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The research emphasized the regioselectivity in the formation of these compounds depending on the reaction media used. Notably, a high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved when the reaction was carried out with NaOH in EtOH (Martins et al., 2012).
Novel Synthesis Routes
A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, showcasing a more versatile approach than previous methods. This synthesis route is especially noted for its simplicity and efficiency (Bobko et al., 2012).
Biological Evaluation
Research into substituted pyrazinecarboxamides included the condensation of various substituted acids with aminothiazoles or anilines. This study provided extensive data on newly synthesized compounds and explored their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The findings are significant in understanding the biological activities of these compounds (Doležal et al., 2006).
Multigram Synthesis
A notable study discussed the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. The research demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and provided insights into the separation and synthesis of target compounds on a multigram scale (Iminov et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Mode of Action
The tert-butyl group has been shown to have unique reactivity patterns due to its crowded nature . In the absence of directing groups, neither radical nor organometallic approaches are effective for the chemical modification of tert-butyl C H bonds .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been shown to have a unique reactivity pattern, which could potentially influence the effects of the compound .
Action Environment
It is known that environmental factors can influence how insects respond to stimuli, which could potentially apply to the action of this compound .
特性
IUPAC Name |
1-tert-butyl-5-chloropyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCDQQDDFYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698342 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950858-13-6 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)
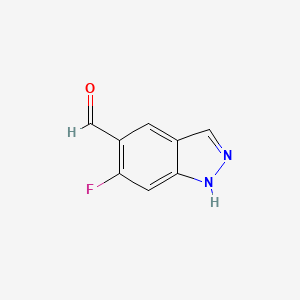
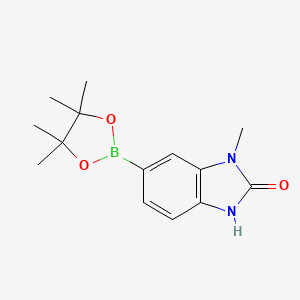
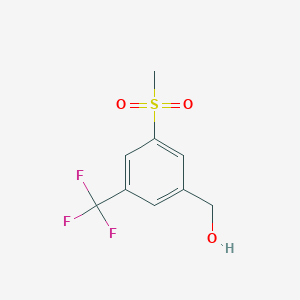


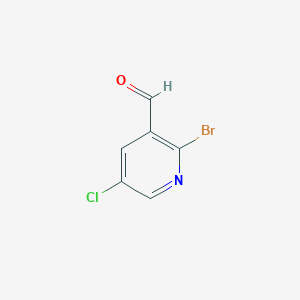
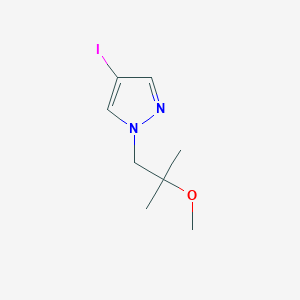
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
